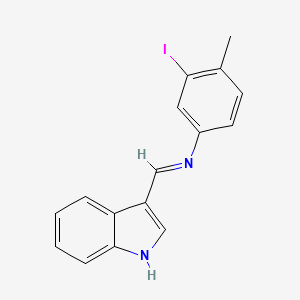
N-nonyldecanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-nonyldecanamide: is an organic compound with the molecular formula C19H39NO . It is a member of the amide family, characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Direct Amidation: One common method for synthesizing N-nonyldecanamide involves the direct amidation of nonanoic acid with decylamine. This reaction typically requires a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Acid Chloride Method: Another approach involves converting nonanoic acid to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.
Industrial Production Methods: Industrial production of this compound often involves large-scale amidation reactions under controlled conditions. The use of continuous flow reactors and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-nonyldecanamide can undergo oxidation reactions, typically involving strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of primary amines or alcohols.
Substitution: this compound can participate in substitution reactions, where the amide group is replaced by other functional groups. Common reagents for these reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, alkoxide).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), anhydrous conditions.
Substitution: Halogens (Cl2, Br2), nucleophiles (OH-, RO-), varying temperatures and solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes, ketones.
Reduction: Primary amines, alcohols.
Substitution: Halogenated amides, substituted amides.
Applications De Recherche Scientifique
Chemistry: N-nonyldecanamide is used as a building block in organic synthesis, particularly in the preparation of complex molecules and heterocycles. Its reactivity and stability make it a valuable intermediate in various chemical reactions .
Biology: In biological research, this compound is studied for its potential as a bioactive compound. It has been investigated for its antimicrobial and antifungal properties, making it a candidate for developing new pharmaceuticals and agrochemicals .
Medicine: this compound has shown promise in medicinal chemistry, particularly in the design of novel drug candidates. Its ability to interact with biological targets and modulate biochemical pathways makes it a potential therapeutic agent for various diseases .
Industry: In the industrial sector, this compound is used as a surfactant and emulsifier in formulations. Its amphiphilic nature allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds in aqueous solutions .
Mécanisme D'action
The mechanism of action of N-nonyldecanamide involves its interaction with specific molecular targets and pathways. As an amide, it can form hydrogen bonds and hydrophobic interactions with proteins and enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which this compound is used .
Comparaison Avec Des Composés Similaires
N-decyldecanamide: Similar in structure but with a different alkyl chain length.
N-octyldecanamide: Another amide with a shorter alkyl chain.
N-dodecyldecanamide: An amide with a longer alkyl chain compared to N-nonyldecanamide.
Uniqueness: this compound’s unique properties, such as its specific alkyl chain length and amide functionality, contribute to its distinct reactivity and applications. Compared to its analogs, this compound may exhibit different solubility, stability, and biological activity profiles, making it suitable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C19H39NO |
|---|---|
Poids moléculaire |
297.5 g/mol |
Nom IUPAC |
N-nonyldecanamide |
InChI |
InChI=1S/C19H39NO/c1-3-5-7-9-11-13-15-17-19(21)20-18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3,(H,20,21) |
Clé InChI |
DSZMSPBZCZKZCU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC(=O)NCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[(E)-(2-(4-Methoxyphenyl)-6-oxo[1,3]thiazolo[3,2-B][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B11988109.png)
![isopropyl (2E)-2-(4-bromobenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11988115.png)
![3-[(5E)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B11988123.png)

![6-Amino-1-(4-bromophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11988132.png)

![4-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}phenyl thiophene-2-carboxylate](/img/structure/B11988141.png)



![9-Bromo-2-(4-fluorophenyl)-5',5'-dimethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,1'-cyclohex[2]en]-3'-ol](/img/structure/B11988171.png)
![8-[(2-methoxyethyl)sulfanyl]-1,3-dimethyl-7-(3-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11988172.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-3-(3,5-dimethyl-1H-pyrazol-4-yl)propanehydrazide](/img/structure/B11988178.png)
